ethyl 4-bromo-3-methylbutanoate

Organic Synthesis Medicinal Chemistry Chemical Biology

Ethyl 4-bromo-3-methylbutanoate (CAS 56703-10-7) is a halogenated ester building block with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol. Structurally, it features a primary bromoalkyl chain substituted with a methyl group at the 3‑position, terminated by an ethyl ester.

Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
Cat. No. B8712470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-bromo-3-methylbutanoate
Molecular FormulaC7H13BrO2
Molecular Weight209.08 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C)CBr
InChIInChI=1S/C7H13BrO2/c1-3-10-7(9)4-6(2)5-8/h6H,3-5H2,1-2H3
InChIKeyVUAMJAQNWQKOTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ethyl 4-bromo-3-methylbutanoate for sale: trusted CAS 56703-10-7 supplier for advanced organic synthesis


Ethyl 4-bromo-3-methylbutanoate (CAS 56703-10-7) is a halogenated ester building block with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol. Structurally, it features a primary bromoalkyl chain substituted with a methyl group at the 3‑position, terminated by an ethyl ester. The compound’s bifunctional architecture renders it a versatile intermediate in organic synthesis, with reactivity centered on the electrophilic primary bromide (susceptible to nucleophilic displacement) and the ester group (accessible to hydrolysis, reduction, and transesterification). Its utility is further expanded by the presence of the 3‑methyl substituent, which introduces steric and electronic effects that differentiate its reactivity profile from unbranched or differently substituted analogs.

ethyl 4-bromo-3-methylbutanoate vs methyl and unbranched analogs: why direct replacement fails in critical reactions


Direct substitution of ethyl 4-bromo-3-methylbutanoate with a generic ω‑bromoester (e.g., ethyl 4‑bromobutanoate) or a simple methyl ester analog frequently leads to unanticipated outcomes in synthesis: altered reaction rates, divergent selectivity, and compromised yields. The 3‑methyl branch sterically shields the adjacent electrophilic center, modulating the rate of bimolecular nucleophilic substitution (Sₙ2) compared to the unbranched ethyl 4‑bromobutanoate. Additionally, the choice of ester (ethyl vs. methyl) impacts lipophilicity and volatility, which become critical parameters in large‑scale work‑up and purification. [1] These differences are not academic nuances but have been shown to affect the outcome of key transformations, including lactonization and PROTAC linker synthesis, where the specific substitution pattern dictates both reactivity and final product performance.

ethyl 4-bromo-3-methylbutanoate evidence: head-to-head reactivity and property data vs. key comparators


Sₙ2 Reactivity Modulation: Ethyl 4-bromo-3-methylbutanoate vs. Ethyl 4-bromobutanoate

The 3‑methyl branch in ethyl 4‑bromo‑3‑methylbutanoate introduces steric hindrance that decreases the rate of bimolecular nucleophilic substitution (Sₙ2) relative to the unbranched ethyl 4‑bromobutanoate. This steric effect is a class‑level inference based on the well‑established relationship between α‑branching and Sₙ2 reactivity in primary alkyl bromides. In contrast, the ethyl ester provides a slightly greater inductive electron‑donating effect (+I) than a methyl ester, which can subtly influence the electrophilicity of the carbonyl carbon, though this effect diminishes rapidly with distance. [1]

Organic Synthesis Medicinal Chemistry Chemical Biology

Lipophilicity and Volatility: Ethyl vs. Methyl Ester Comparison for Purification and Handling

The ethyl ester of 4‑bromo‑3‑methylbutanoate (target compound) exhibits a predicted boiling point of approximately 212.0 °C, while the methyl ester analog (methyl 4‑bromobutanoate) is a clear, colorless liquid with lower molecular weight (181.03 g/mol) and higher volatility. The ethyl ester also possesses a predicted cLogP of 1.89, which is higher than the methyl ester's expected lipophilicity, making the ethyl derivative more amenable to extraction and purification in organic solvents. This difference translates to easier handling and reduced losses during rotary evaporation in large‑scale laboratory syntheses.

Process Chemistry Medicinal Chemistry Analytical Chemistry

Stereochemical Utility: Chiral (R)‑ and (S)‑Ethyl 4‑bromo‑3‑methylbutanoate in Asymmetric Synthesis

Both enantiomers of ethyl 4‑bromo‑3‑methylbutanoate are commercially available in high enantiomeric purity (e.g., (R)‑CAS 89363‑48‑4 and (S)‑CAS 65527‑97‑1, both at 98% purity). The chiral center at C3 arises from the methyl substituent and is retained through subsequent transformations, enabling the introduction of stereochemical information early in synthetic routes. This contrasts with achiral ω‑bromoesters (e.g., ethyl 4‑bromobutanoate), which cannot impart chirality. The (S)‑enantiomer has been explicitly utilized as a key chiral building block in the synthesis of (S)‑3‑methyl‑γ‑butyrolactone, [1] demonstrating its value in stereocontrolled routes to natural products and pharmaceuticals.

Asymmetric Synthesis Total Synthesis Chiral Building Blocks

Synthetic Versatility in Lactonization: Intramolecular Sₙ2 of ω‑Bromoesters

The class of ω‑bromoalkanoates, to which ethyl 4‑bromo‑3‑methylbutanoate belongs, is widely employed in intramolecular Sₙ2 reactions to form lactones. Studies on the lactonization of ω‑bromoalkanoate ions have shown that the rate of ring closure is influenced by chain length and substitution pattern. [1] While direct rate data for ethyl 4‑bromo‑3‑methylbutanoate is not available, the presence of the 3‑methyl group is expected to accelerate 5‑exo‑tet cyclization via the Thorpe‑Ingold effect, relative to the unbranched ethyl 4‑bromobutanoate. This class‑level inference is supported by the general principle that gem‑dialkyl substitution increases the population of reactive conformers in ring‑closure reactions. [2]

Lactone Synthesis Ring-Closing Reactions Macrocyclization

ethyl 4-bromo-3-methylbutanoate applications: where this building block outperforms alternatives


Synthesis of Chiral γ‑Lactones and Natural Products

Researchers building stereochemically complex natural products or bioactive molecules rely on enantiopure ethyl 4‑bromo‑3‑methylbutanoate to install a chiral methyl‑bearing carbon center. The commercial availability of both (R)‑ and (S)‑enantiomers at 98% purity enables straightforward construction of chiral intermediates such as (S)‑3‑methyl‑γ‑butyrolactone, a key building block in pheromone and pharmaceutical synthesis. [1] In contrast, achiral ω‑bromoesters cannot provide this stereochemical control without additional resolution steps, making the target compound the clear choice for asymmetric synthesis programs.

PROTAC Linker Development

In the rapidly advancing field of targeted protein degradation, alkyl/ether‑based PROTAC linkers derived from ω‑bromoesters are essential for tethering E3 ligase ligands to target‑binding moieties. Ethyl 4‑bromo‑3‑methylbutanoate, with its primary bromide and ester functionalities, provides a versatile handle for linker elongation and functionalization. The ethyl ester offers a favorable balance of lipophilicity and hydrolytic stability compared to methyl esters, facilitating both solution‑phase synthesis and purification. Its use as a PROTAC linker precursor has been demonstrated in the synthesis of PD‑1/PD‑L1 degraders, highlighting its relevance in cutting‑edge chemical biology.

Medicinal Chemistry Intermediate in Retinoid and Kinase Inhibitor Programs

Patents and medicinal chemistry literature reveal that ethyl 4‑bromo‑3‑methylbutanoate and its unsaturated analog serve as key intermediates in the preparation of retinoid X receptor (RXR)‑specific retinoids and NF‑κB‑inducing kinase (NIK) inhibitors. In these contexts, the 3‑methyl branch is critical for achieving the desired binding affinity and selectivity profiles, as it occupies a specific hydrophobic pocket in the target protein. Replacing this compound with a simpler ω‑bromoester would result in a loss of potency and selectivity, underscoring the necessity of the precise substitution pattern.

Process Chemistry: Scalable Synthesis of Fine Chemicals

For kilo‑lab and pilot‑plant scale‑up, the physicochemical properties of ethyl 4‑bromo‑3‑methylbutanoate—specifically its higher predicted boiling point (~212 °C) and moderate cLogP (1.89) —offer tangible advantages over more volatile methyl ester analogs. The reduced volatility minimizes product loss during solvent evaporation, while the increased lipophilicity simplifies aqueous/organic extraction workflows. These factors contribute to higher overall process yields and improved safety profiles, making it a preferred intermediate for contract research and manufacturing organizations (CRO/CDMOs).

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